![molecular formula C18H23N3O3 B611173 (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide CAS No. 1431980-60-7](/img/structure/B611173.png)

(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide

Descripción general

Descripción

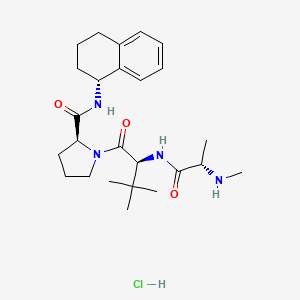

TASP0433864 is a novel positive allosteric modulator of metabotropic glutamate 2 receptor. TASP0433864 exhibited PAM activity at human and rat mGlu2 receptors with EC50 values of 199 and 206 nM, respectively, without exerting agonist activity at rat mGlu2 receptor. TASP0433864 produced a leftward and upward shift in the concentration-response curve of glutamate-increased guanosine 5'-O-(3-[(35)S]thio)triphosphate binding to mGlu2 receptor. The inhibitory effect of TASP0433864 on cortical activation was also observed in the mouse 2-deoxy-glucose uptake study. TASP0433864 is a selective mGlu2 receptor PAM with antipsychotic activity, and the attenuation of excess glutamatergic neurotransmission may be involved in the action of TASP0433864.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Pharmacokinetics

- N-Demethylation in Antineoplastic Agents: A study by Skibba et al. (1970) investigated the N-demethylation of a structurally related antineoplastic agent, providing insights into the metabolism of similar compounds. This research is relevant for understanding the metabolic pathways and pharmacokinetics of compounds like (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide.

Synthesis and Development

- Scalable Synthesis for Drug Development: Satam et al. (2016) developed a scalable process for synthesizing a related compound, DNDI-VL-2098, a preclinical drug candidate. This study (Satam et al., 2016) demonstrates the importance of identifying efficient synthesis routes for related chemical compounds.

Mechanism of Action

- Action in Mammalian Cells: Research by Gerulath and Loo (1972) explored the mechanism of action of a similar compound in mammalian cells, shedding light on how this compound might interact at the cellular level (Gerulath & Loo, 1972).

Synthesis Techniques

- Efficient Synthesis of Oxazoles: Kumar et al. (2012) reported an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which could be applicable for synthesizing compounds like this compound (Kumar et al., 2012).

Antileukemic Activity

- Triazene Derivatives in Leukemia: Shealy et al. (1971) synthesized and evaluated the antileukemic activity of triazene derivatives, relevant to the study of similar compounds for potential cancer treatments (Shealy & O'dell, 1971).

Electrochemical Properties

- Oxidation Chemistry: The study by Chen and Dryhurst (1984) on the oxidation chemistry of 3,7-dimethyluric acid provides insights into the electrochemical properties that might be relevant for compounds like this compound (Chen & Dryhurst, 1984).

Mecanismo De Acción

Target of Action

TASP 0433864 is a selective positive allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor . The mGlu2 receptor is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .

Mode of Action

As a positive allosteric modulator, TASP 0433864 enhances the response of the mGlu2 receptor to its natural ligand, glutamate .

Biochemical Pathways

The activation of mGlu2 receptors by TASP 0433864 can lead to various downstream effects. For instance, it potentiates the inhibitory effect of DCG IV on excitatory postsynaptic potentials in hippocampal slices . This suggests that TASP 0433864 may modulate synaptic transmission in the brain, potentially influencing processes such as learning and memory .

Pharmacokinetics

The compound is reported to be soluble to 100 mm in dmso and to 20 mm in ethanol , which may influence its absorption and distribution in the body

Result of Action

The activation of mGlu2 receptors by TASP 0433864 has been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice . This suggests that TASP 0433864 may have antipsychotic activity, potentially making it useful in the treatment of disorders such as schizophrenia .

Propiedades

IUPAC Name |

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYTLCSQBACIP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?

A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:

- Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.

- Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.

Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?

A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)